molecular formula C10H17BF2O2 B2769977 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2243345-24-4

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2769977
CAS No.: 2243345-24-4
M. Wt: 218.05
InChI Key: HLEWVHJFQCEWNE-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorocyclobutyl group and a dioxaborolane moiety, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanecarboxylic acid derivatives with boronic esters in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorocyclobutyl alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.

    Medicine: It is explored for its potential in drug discovery, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanol
  • 3,3-Difluorocyclobutylmethanol
  • 3,3-Difluorocyclobutanecarboxylic acid

Uniqueness

Compared to similar compounds, 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluorocyclobutyl group and a dioxaborolane moiety. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable tool in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWVHJFQCEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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